(3-(4-Bromophenyl)oxetan-3-yl)methanamine
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Overview
Description
(3-(4-Bromophenyl)oxetan-3-yl)methanamine: is a chemical compound with the molecular formula C10H12BrNO It is characterized by the presence of a bromophenyl group attached to an oxetane ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)oxetan-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and oxetan-3-ylmethanol.
Formation of Intermediate: The first step involves the formation of an intermediate compound, (3-(4-Bromophenyl)oxetan-3-yl)methanol, through a reaction between 4-bromobenzaldehyde and oxetan-3-ylmethanol.
Conversion to Final Product: The intermediate is then converted to this compound through a reductive amination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Bromophenyl)oxetan-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxetane ring and the methanamine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reductive Amination: Reagents such as sodium triacetoxyborohydride (STAB) and an amine source are used under mild conditions to achieve the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Scientific Research Applications
(3-(4-Bromophenyl)oxetan-3-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-(3-Bromophenyl)oxetan-3-yl)methanamine: Similar in structure but with the bromine atom in a different position.
(3-(4-Bromophenyl)oxetan-3-yl)methanol: Similar but with a hydroxyl group instead of a methanamine group.
3-(Aminomethyl)oxetane: Lacks the bromophenyl group but has a similar oxetane and methanamine structure.
Uniqueness
(3-(4-Bromophenyl)oxetan-3-yl)methanamine is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(4-bromophenyl)oxetan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGYLWOGKQCUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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